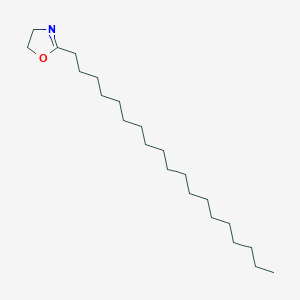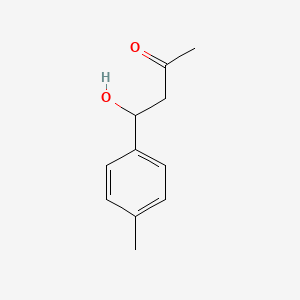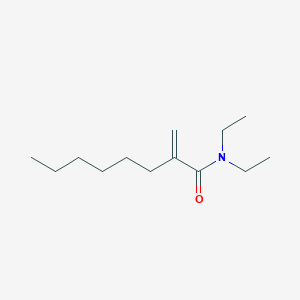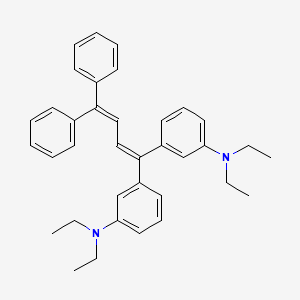
3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) is an organic compound characterized by its complex structure, which includes a butadiene core flanked by diphenyl groups and diethylaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) typically involves the coupling of 1,4-diphenyl-1,3-butadiene with N,N-diethylaniline derivatives. The reaction conditions often require a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the use of palladium catalysts, copper iodide as a co-catalyst, and an appropriate base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system, which can be used in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares the butadiene core but lacks the diethylaniline moieties.
Diphenylbutadiyne: Contains a similar diphenyl structure but with a different bonding arrangement.
N,N-Diethylaniline: Contains the diethylaniline moiety but lacks the butadiene core.
Uniqueness
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) is unique due to its combination of a conjugated butadiene system with diethylaniline groups, which imparts distinct chemical and physical properties
Properties
| 118780-51-1 | |
Molecular Formula |
C36H40N2 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
3-[1-[3-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H40N2/c1-5-37(6-2)33-23-15-21-31(27-33)36(32-22-16-24-34(28-32)38(7-3)8-4)26-25-35(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-28H,5-8H2,1-4H3 |
InChI Key |
HIZIPMSNTDCUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)

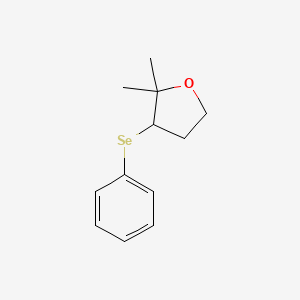
phenylsilane](/img/structure/B14286485.png)

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
